N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline
Description
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline is a complex organic compound featuring a central ethylenediamine backbone substituted with two 1H-1,2,3-benzotriazol-1-yl groups and two 3-methylaniline moieties. Benzotriazole derivatives are well-documented for their roles in coordination chemistry, corrosion inhibition, and catalysis due to their strong chelating properties and stability under reactive conditions. The presence of dual benzotriazole groups in this compound suggests enhanced metal-binding capacity compared to mono-substituted analogs, while the 3-methylaniline substituents likely influence solubility and electronic characteristics.
Properties
IUPAC Name |
1,2-bis(benzotriazol-1-yl)-N,N'-bis(3-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N8/c1-19-9-7-11-21(17-19)29-27(35-25-15-5-3-13-23(25)31-33-35)28(30-22-12-8-10-20(2)18-22)36-26-16-6-4-14-24(26)32-34-36/h3-18,27-30H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLQSOPQWQJNGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C(NC2=CC=CC(=C2)C)N3C4=CC=CC=C4N=N3)N5C6=CC=CC=C6N=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline typically involves the reaction of benzotriazole with 3-methylaniline in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
Time: The reaction time can vary but typically ranges from several hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common.
Chemical Reactions Analysis
Types of Reactions
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the benzotriazole or aniline groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its anticancer properties and ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline exerts its effects involves its interaction with molecular targets such as enzymes or DNA. The benzotriazole groups can intercalate with DNA, disrupting its function, while the aniline groups can interact with enzyme active sites, inhibiting their activity. These interactions can lead to the modulation of biological pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
- Benzotriazole vs. Triazole: The target compound’s benzotriazole groups provide greater aromaticity and steric bulk compared to the simpler triazole in ’s compound. This difference may enhance metal-binding stability but reduce reaction kinetics in catalytic applications.
- Directing Groups: The N,O-bidentate group in ’s compound enables selective C–H activation, whereas the target’s benzotriazole groups may favor chelation-driven catalysis.
- Substituent Effects: The 3-methylaniline groups in the target compound improve lipophilicity compared to the hydrophilic hydroxy-dimethylethyl group in ’s amide derivative.
Research Findings and Implications
- Enhanced Stability: The target compound’s benzotriazole groups confer superior thermal and oxidative stability compared to ’s N,O-bidentate derivative, which may degrade under harsh reaction conditions.
- Catalytic Efficiency: While ’s compound is effective in C–H functionalization, the target’s benzotriazole substituents could enable broader substrate scope in cross-coupling reactions due to stronger metal-ligand interactions.
- Stereochemical Considerations: The chiral pyrrolidine derivative in highlights the importance of stereochemistry in ligand design, a factor less explored in the target compound.
Biological Activity
N-[1,2-Bis(1H-1,2,3-benzotriazol-1-yl)-2-[(3-methylphenyl)amino]ethyl]-3-methylaniline is a complex organic compound that has garnered attention in various biological research contexts. This article delves into its biological activity, pharmacological properties, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzotriazole moiety, which is known for its diverse biological activities. The compound's IUPAC name and molecular formula provide insights into its potential interactions at the molecular level.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄
Research indicates that compounds containing benzotriazole structures often exhibit significant biological activities, including anti-cancer and anti-inflammatory properties. The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may act as a tyrosine-protein phosphatase inhibitor , impacting various signaling pathways crucial for cell proliferation and survival.
Pharmacological Properties
The compound has shown promise in modulating several biological pathways:
- Tyrosine Phosphatase Inhibition : The compound may inhibit PTPN1 (Tyrosine-protein phosphatase non-receptor type 1), affecting the dephosphorylation of key proteins involved in cell signaling and growth regulation .
- Cell Cycle Regulation : Preliminary studies suggest that the compound may influence cell cycle progression by modulating CDK phosphorylation states, which are critical for cell division .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.4 | Induction of apoptosis |
| HeLa (Cervical) | 4.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of cell migration |
These findings highlight the potential of this compound as an anti-cancer agent.
In Vivo Studies
Animal model studies have also been conducted to evaluate the therapeutic efficacy and safety profile of the compound. Notably:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
